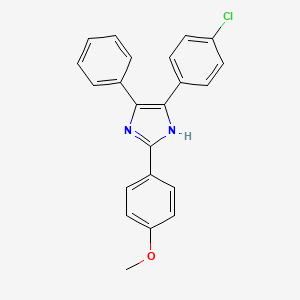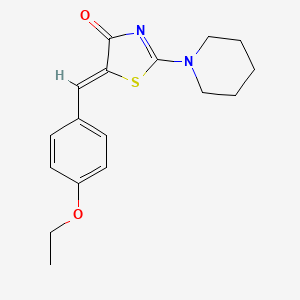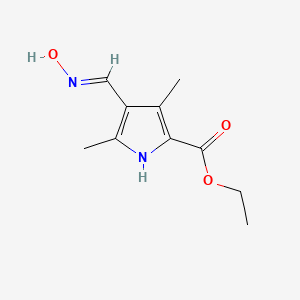![molecular formula C18H15N5O6 B11103421 (4Z)-4-{[(2-hydroxy-3,5-dinitrophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11103421.png)
(4Z)-4-{[(2-hydroxy-3,5-dinitrophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-1-(2-HYDROXY-3,5-DINITROANILINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazole ring, a hydroxy group, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(2-HYDROXY-3,5-DINITROANILINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce them to amino groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amino derivatives .
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(2-HYDROXY-3,5-DINITROANILINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and nitro-substituted aromatic compounds. Examples include:
Uniqueness
4-[(Z)-1-(2-HYDROXY-3,5-DINITROANILINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of both hydroxy and nitro groups, along with the pyrazole ring, provides a versatile platform for chemical modifications and interactions .
Properties
Molecular Formula |
C18H15N5O6 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
4-[(2-hydroxy-3,5-dinitrophenyl)iminomethyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H15N5O6/c1-10-3-5-12(6-4-10)21-18(25)14(11(2)20-21)9-19-15-7-13(22(26)27)8-16(17(15)24)23(28)29/h3-9,20,24H,1-2H3 |
InChI Key |
ASLYYMYRNJSQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide](/img/structure/B11103343.png)

![Ethyl 3-[(ethoxycarbonyl)({[2-(triethoxysilyl)ethyl][(trimethylsilyl)oxy]phosphoryl}methyl)amino]propanoate](/img/structure/B11103374.png)
![[(Propan-2-ylideneamino)oxy]{[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]amino}methanone](/img/structure/B11103385.png)
![2-hydroxy-5-{[(E)-pyridin-3-ylmethylidene]amino}benzoic acid](/img/structure/B11103389.png)

![N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B11103403.png)


![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11103419.png)
![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11103423.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11103438.png)
![4-(4-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B11103443.png)
![7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2,3-diyl diacetate](/img/structure/B11103449.png)
